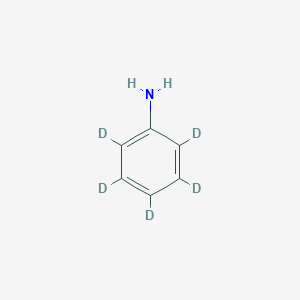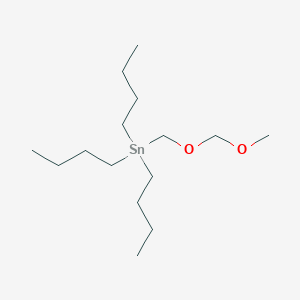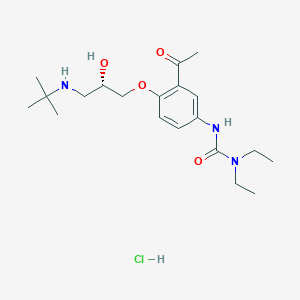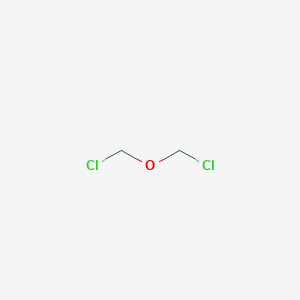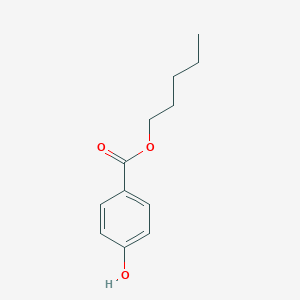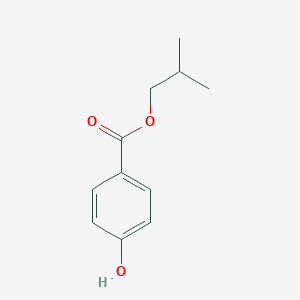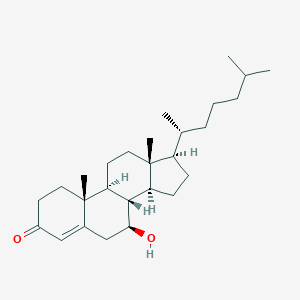
7beta-Hydroxycholest-4-en-3-one
Overview
Description
Synthesis Analysis
The synthesis of 7beta-Hydroxycholest-4-en-3-one and related compounds often involves complex organic reactions. A review on the chemistry of hydroxycoumarins, although not directly related to this compound, provides insights into the synthesis and acylation of hydroxycoumarins, which share some synthetic pathways with steroid derivatives due to the involvement of hydroxylation and acylation reactions. Methods for synthesizing 4-hydroxycoumarin, which could parallel some aspects of synthesizing hydroxysteroids, include starting from simple phenols and utilizing acylation reactions for functionalization (Yoda et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a hydroxyl group at the 7-beta position and a double bond between carbons 4 and 5 in the cholesterol backbone. This structure is significant because it impacts the molecule's physical and chemical properties, such as its reactivity and interaction with biological molecules. Studies on molecules like hydroxycinnamic acids and their structure-activity relationships can provide insights into how modifications in the molecular structure, such as the addition of hydroxyl groups, affect biological activity (Razzaghi-Asl et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving this compound can include oxidation, reduction, and conjugation processes, which are pivotal in its bioactivity and metabolism. The compound's hydroxyl group can undergo phase II metabolic reactions, such as sulfation and glucuronidation, affecting its solubility and excretion. The review of metal-catalyzed C-H bond functionalization highlights the potential for selective modifications of molecules like this compound, offering insights into regioselective hydroxylation or other modifications of the steroid backbone (Che et al., 2011).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for its characterization and application in various fields. While specific data on this compound might not be readily available, studies on similar compounds provide a basis for understanding how structural elements influence physical properties. For instance, research on the synthesis and properties of hydroxycinnamic acids offers insights into how hydroxylation affects solubility and stability (Razzaghi-Asl et al., 2013).
Scientific Research Applications
Biomarker for Bile Acid Loss and Diseases
7beta-Hydroxycholest-4-en-3-one is identified as a biomarker for conditions associated with defective bile acid biosynthesis, such as bile acid loss, irritable bowel syndrome, and other diseases. It is the physiological substrate for cytochrome P450 8B1 (P450 8B1 or CYP8B1), an enzyme implicated in obesity and cardiovascular health (Offei, Arman, & Yoshimoto, 2019).
Antiprogestational Activity
7beta-alkyl derivatives of steroidal 4-en-3-ones, including this compound, have demonstrated significant antiprogestational activity, specifically with anti-implantational and antidecidual effects. This suggests potential applications in reproductive health and contraception (Grunwell, Benson, Johnston, & Petrow, 1976).
Cytotoxic and Apoptotic Effects in Cancer Research
Studies have shown that this compound induces apoptosis and regulates cyclooxygenase 2 in various cancer cell lines, including head and neck squamous cell carcinoma. This highlights its potential as a cytotoxic agent in cancer treatment (Heiduschka et al., 2009).
Metabolism in Liver and Implications in Disease
This compound is metabolized by 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) in the liver. This process is important in understanding the role of dietary oxysterols and their effects on atherosclerosis (Schweizer et al., 2004).
Role in Atherosclerosis
High circulating levels of this compound are observed in atherosclerotic patients. It is associated with pro-apoptotic and pro-oxidative properties, indicating its potential role as a marker in lipid metabolism disorders and cardiovascular diseases (Prunet et al., 2006).
Drug Delivery System
This compound has been experimented with as a compound for drug delivery systems. For example, its delivery to brain injury sites using lipid-coated microbubbles has shown efficiency in reducing astrogliosis, a common pathological feature in various neurological conditions (Wakefield et al., 1998).
Mechanism of Action
Target of Action
7beta-Hydroxy-4-cholesten-3-one, also known as 7beta-Hydroxycholest-4-en-3-one, is a metabolite of cholesterol . It is synthesized in the adrenal glands and plays a crucial role in regulating diverse physiological processes . The primary target of this compound is the CYP8B1 enzyme , which is involved in the synthesis of bile acids from cholesterol .
Mode of Action
The compound interacts with its target, the CYP8B1 enzyme, as a physiological substrate . This interaction leads to the production of bile acids, which are essential for the digestion and absorption of dietary fats .
Biochemical Pathways
7beta-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . Its precursor, 7alpha-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7alpha-hydroxylase (CYP7A1) . It can be further metabolized to 7alpha,12alpha-dihydroxycholest-4-en-3-one and then to cholic acid, the major primary bile acid in humans .
Pharmacokinetics
It is known that the compound is synthesized in the adrenal glands . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The primary result of the action of 7beta-Hydroxy-4-cholesten-3-one is the production of bile acids . Bile acids are crucial for the digestion and absorption of dietary fats. They also play a role in regulating cholesterol levels in the body .
Action Environment
The action of 7beta-Hydroxy-4-cholesten-3-one is influenced by various environmental factors. For instance, the rate of hepatic enzymatic activity of CYP7A1, which is involved in the synthesis of this compound, varies during the day due to diurnal rhythm . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as time of day.
Safety and Hazards
properties
IUPAC Name |
(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZWEJGGCZDOL-BXLWXSRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415292 | |
| Record name | 7beta-Hydroxy-4-cholesten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25876-54-4 | |
| Record name | 7beta-Hydroxy-4-cholesten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)
![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)
